molecular formula C12H15BBrNO3 B14852657 (4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester

(4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester

Cat. No.: B14852657
M. Wt: 311.97 g/mol
InChI Key: LXEMBBGIHYYTDC-UHFFFAOYSA-N
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Description

(4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that features a pyridine ring substituted with a bromo group at the 4-position and a formyl group at the 6-position. This compound is of significant interest in organic synthesis due to its versatility as a building block in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester typically involves the following steps:

    Halogen-Metal Exchange and Borylation: The starting material, 4-bromo-6-formylpyridine, undergoes halogen-metal exchange using an organolithium reagent such as n-butyllithium. This intermediate is then treated with a boron source, such as trimethyl borate, to form the boronic acid.

    Esterification: The boronic acid is then esterified with pinacol to form the pinacol ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the halogen-metal exchange and borylation reactions efficiently.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or a catalyst.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the cross-coupling reactions.

    Protic Solvents: Such as methanol or water, used in protodeboronation reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    Hydrocarbon Derivatives: Formed from protodeboronation reactions.

Scientific Research Applications

(4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-6-formylpyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both bromo and formyl substituents on the pyridine ring. These substituents provide additional reactivity and versatility in chemical synthesis, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H15BBrNO3

Molecular Weight

311.97 g/mol

IUPAC Name

4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H15BBrNO3/c1-11(2)12(3,4)18-13(17-11)10-6-8(14)5-9(7-16)15-10/h5-7H,1-4H3

InChI Key

LXEMBBGIHYYTDC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C=O)Br

Origin of Product

United States

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